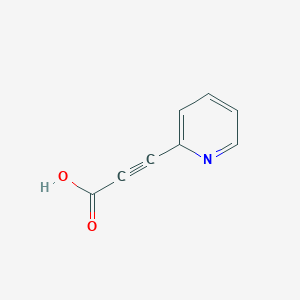

3-(Pyridin-2-yl)propiolic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-ylprop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-3,6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALVOZXUYYJTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Pyridin-2-yl)propiolic Acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(pyridin-2-yl)propiolic acid, a heterocyclic compound featuring a pyridine ring linked to a propiolic acid moiety. This document details the chemical structure, physicochemical properties, a robust synthesis methodology via Sonogashira coupling, and explores its potential applications in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development, offering expert insights into the handling, synthesis, and utilization of this versatile chemical building block.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] The pyridine ring's unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to modulate the pharmacokinetic profile of a molecule make it a privileged structure in drug design.[2][3] When combined with the linear rigidity and reactivity of an alkyne, as seen in this compound, a molecule of significant synthetic potential emerges. The propiolic acid functional group offers a versatile handle for a variety of chemical transformations, including esterification, amidation, and cycloaddition reactions.[4] This guide aims to provide a detailed technical resource on this compound, empowering researchers to harness its full potential in their scientific endeavors.

Chemical Structure and Physicochemical Properties

This compound is a molecule that marries the aromatic, electron-withdrawing nature of the pyridine ring with the linear, electron-rich character of an alkyne, terminated by a carboxylic acid. This unique combination of functional groups dictates its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound and a Structurally Related Compound

| Property | This compound | 2-Ethynylpyridine (CAS: 1945-84-2)[5][6] |

| CAS Number | 858678-71-4 | 1945-84-2 |

| Molecular Formula | C₈H₅NO₂ | C₇H₅N |

| Molecular Weight | 147.13 g/mol | 103.12 g/mol |

| Appearance | Predicted: White to off-white solid | Clear dark brown liquid[6] |

| Melting Point | Not experimentally determined. Estimated to be a solid at room temperature based on the presence of the carboxylic acid and the increased molecular weight compared to 2-ethynylpyridine. | Not applicable (liquid at room temperature)[5] |

| Boiling Point | Not determined. Likely to decompose upon heating. | 77-78 °C (14 mmHg)[5] |

| Solubility | Predicted to have moderate solubility in polar organic solvents such as alcohols, ethers, and chloroform, and moderate solubility in water, which can be enhanced by adjusting the pH to form the more soluble carboxylate salt.[5][7] | Soluble in water.[6] |

| pKa | Not experimentally determined. Estimated to be similar to other pyridine carboxylic acids. | 2.31±0.12 (Predicted)[6] |

Note: Experimental data for this compound is limited. The data for 2-ethynylpyridine is provided as a reference for a structurally similar compound, highlighting the influence of the carboxylic acid moiety on the physical state and properties.

Spectral Data (Predicted)

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm). The coupling patterns will be indicative of the 2-substituted pyridine ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), though its observation can be solvent-dependent.

-

¹³C NMR (Predicted): The carbon NMR spectrum will display signals for the eight distinct carbon atoms. The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm). The acetylenic carbons are expected in the range of δ 70-90 ppm, and the carbonyl carbon of the carboxylic acid will be significantly downfield (δ > 160 ppm).

-

Infrared (IR) Spectroscopy (Predicted): Key vibrational bands would include a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), the C≡C triple bond stretch (around 2100-2260 cm⁻¹, likely weak), and the C=O stretch of the carboxylic acid (around 1700 cm⁻¹). Aromatic C-H and C=N stretching vibrations from the pyridine ring would also be present.

-

Mass Spectrometry (Predicted): The mass spectrum would show a molecular ion peak (M⁺) at m/z 147. Fragmentation would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group.

Synthesis of this compound

The most logical and efficient synthetic route to this compound is the Sonogashira coupling reaction . This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, making it ideal for coupling an aryl halide with a terminal alkyne.[8]

Proposed Synthetic Scheme: Sonogashira Coupling

The synthesis involves the coupling of a 2-halopyridine (e.g., 2-bromopyridine) with propiolic acid in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.

Caption: Synthesis of this compound via Sonogashira Coupling.

Detailed Experimental Protocol

This protocol is a well-established procedure for Sonogashira couplings and is adapted for the synthesis of the title compound.

Materials:

-

2-Bromopyridine

-

Propiolic acid

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-bromopyridine (1.0 eq).

-

Addition of Reagents: Under a nitrogen atmosphere, add the anhydrous solvent (e.g., THF), followed by triethylamine (2.0-3.0 eq).

-

Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq) and copper(I) iodide (0.04-0.10 eq) to the reaction mixture. The mixture may turn yellow or brown.

-

Addition of Alkyne: Slowly add a solution of propiolic acid (1.1-1.5 eq) in the anhydrous solvent to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Washing: Combine the organic layers and wash with 1 M hydrochloric acid to remove excess triethylamine, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial as the palladium(0) active catalyst is sensitive to oxidation by air.

-

Copper(I) Co-catalyst: Copper(I) iodide facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the reaction rate.[8]

-

Base: Triethylamine serves to neutralize the hydrogen halide (HBr) formed during the reaction and also to deprotonate the terminal alkyne.

-

Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride is a common and effective pre-catalyst that is reduced in situ to the active palladium(0) species.

Catalytic Cycle of the Sonogashira Coupling

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Applications in Research and Development

While specific applications of this compound are not extensively documented, its structural motifs suggest significant potential in several areas of chemical research, particularly in drug discovery and materials science.

Medicinal Chemistry and Drug Discovery

The pyridine nucleus is a cornerstone in the development of new therapeutic agents.[9][10][11] The incorporation of an alkynyl linkage provides a rigid scaffold that can orient functional groups in a precise manner for optimal interaction with biological targets.

-

Enzyme Inhibition: The linear geometry of the alkyne can position the pyridine and carboxylic acid moieties to interact with specific residues within an enzyme's active site. For instance, pyridin-3-yl pyrimidines have been evaluated as Bcr-Abl inhibitors for cancer therapy.[11]

-

Antimicrobial Agents: Pyridine derivatives have a long history as antimicrobial agents. The unique electronic and structural features of this compound could be exploited to develop novel antibacterial or antifungal compounds.[9]

-

Antimalarial Drug Development: Several pyridine-containing compounds have shown promising antimalarial activity. The rigid linker in this compound could be used to probe the binding pockets of key parasitic enzymes.[12]

Materials Science

The rigid, linear structure of the pyridyl-alkyne backbone makes it an attractive building block for the synthesis of functional organic materials.

-

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid can act as coordination sites for metal ions, leading to the formation of coordination polymers and MOFs with interesting electronic, magnetic, or porous properties.

-

Organic Electronics: The conjugated system of the pyridyl-alkyne structure can be extended to create organic semiconductors or materials for optoelectronic applications.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis. Its straightforward preparation via the robust Sonogashira coupling reaction, combined with the inherent reactivity of its functional groups, opens up a wide range of possibilities for the creation of complex molecules. The presence of the pharmacologically significant pyridine ring suggests that this compound and its derivatives are promising candidates for investigation in drug discovery programs. Furthermore, its rigid structure makes it a compelling component for the design of novel organic materials. This technical guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic strategies and explore its full potential in their respective fields.

References

- 1. chembk.com [chembk.com]

- 2. 2-Ethynylpyridine | 1945-84-2 | FE35094 | Biosynth [biosynth.com]

- 3. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2-ETHYNYLPYRIDINE | 1945-84-2 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. longdom.org [longdom.org]

- 10. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-(Pyridin-2-yl)propiolic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth overview of 3-(Pyridin-2-yl)propiolic acid, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document will cover its fundamental chemical properties, a detailed synthetic protocol, and its reactivity, offering a technical resource for its application in research and development.

Core Compound Identification

Chemical Identity: this compound, also known as 3-(2-Pyridyl)propiolic acid, is a heterocyclic compound featuring a pyridine ring linked to a propiolic acid moiety.[1][2][3]

| Identifier | Value |

| CAS Number | 858678-71-4[1][3] |

| Molecular Formula | C₈H₅NO₂ |

| Molecular Weight | 147.13 g/mol [1][3] |

| Canonical SMILES | C1=CC=NC(=C1)C#CC(=O)O |

| InChI Key | PALVOZXUYYJTDL-UHFFFAOYSA-N |

Synthesis and Mechanism

The primary and most efficient method for the synthesis of this compound is the Sonogashira coupling reaction . This well-established palladium-catalyzed cross-coupling reaction provides a direct and high-yielding route to form the crucial carbon-carbon bond between the pyridine ring and the propiolic acid backbone.

The causality behind this choice of reaction lies in its high functional group tolerance and its proven efficacy in coupling sp²-hybridized carbons (of the pyridine ring) with sp-hybridized carbons (of the alkyne). The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Proposed Synthetic Workflow

The synthesis commences with the coupling of a 2-halopyridine, typically 2-bromopyridine, with propiolic acid.

Caption: Sonogashira coupling workflow.

Detailed Experimental Protocol (Proposed)

This protocol is a well-established general procedure for Sonogashira couplings and is expected to be highly effective for the synthesis of the title compound. Researchers should optimize conditions as needed.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine (1.0 eq), propiolic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.1 eq).

-

Solvent and Base Addition: Add a suitable solvent, such as a mixture of tetrahydrofuran (THF) and dimethylformamide (DMF), followed by a base, typically an amine like triethylamine (Et₃N, 3.0 eq). The base is crucial to neutralize the hydrobromic acid byproduct formed during the reaction.

-

Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Catalytic Cycle of the Sonogashira Coupling

The reaction mechanism proceeds through a synergistic interplay between the palladium and copper catalysts.

Caption: Catalytic cycle of the Sonogashira reaction.

Spectroscopic Characterization

¹H NMR (Predicted):

-

Pyridine Protons: A set of multiplets in the aromatic region (δ 7.0-8.5 ppm).

-

Carboxylic Acid Proton: A broad singlet, typically downfield (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR (Predicted):

-

Alkyne Carbons: Two signals in the range of δ 70-90 ppm.

-

Pyridine Carbons: Signals in the aromatic region (δ 120-150 ppm).

-

Carboxylic Carbon: A signal in the range of δ 160-180 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

O-H Stretch (Carboxylic Acid): A broad band around 3000 cm⁻¹.

-

C≡C Stretch (Alkyne): A sharp, weak to medium band around 2100-2260 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700 cm⁻¹.

-

C=N and C=C Stretches (Pyridine): Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

[M+H]⁺: Expected at m/z 148.0393.

-

[M-H]⁻: Expected at m/z 146.0248.

Reactivity and Applications

This compound is a trifunctional molecule, with the pyridine ring, the carboxylic acid, and the alkyne each offering distinct avenues for chemical transformations.

-

Pyridine Ring: The nitrogen atom can act as a ligand for metal coordination, and the ring itself can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions.

-

Carboxylic Acid: This functional group can be converted into a variety of derivatives, including esters, amides, and acid chlorides, providing a handle for further functionalization.

-

Alkyne: The triple bond is a versatile functional group that can participate in cycloaddition reactions (e.g., click chemistry), reductions to alkenes or alkanes, and further cross-coupling reactions.

Utility in Drug Discovery and Medicinal Chemistry

The pyridine moiety is a common scaffold in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The propiolic acid portion can act as a rigid linker or be transformed into other functional groups to modulate the biological activity of a lead compound. The combination of these two functionalities makes this compound a valuable starting material for the synthesis of novel bioactive molecules.

Application as a Synthetic Intermediate

This compound serves as a useful reagent in palladium-catalyzed reactions. For instance, it has been reported as a key reactant in the regioselective Pd-catalyzed carbopalladation/decarboxylative allylic alkynylation of ortho-iodoallenamides.[1]

Stability and Storage

This compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation. It is advisable to keep the container tightly sealed to protect it from moisture and air.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its straightforward preparation via the Sonogashira coupling and the presence of three distinct functional groups open up a wide range of possibilities for its use in the development of novel pharmaceuticals and functional materials. While a detailed experimental characterization is not yet widely published, the predictable synthetic route and reactivity make it an attractive target for further investigation by the scientific community.

References

A Technical Guide to the Spectroscopic Characterization of 3-(Pyridin-2-yl)propiolic Acid

This guide provides an in-depth analysis of the anticipated spectroscopic signature of 3-(Pyridin-2-yl)propiolic acid. As a molecule of interest for researchers in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount. This document synthesizes foundational principles of spectroscopic interpretation with data from analogous structures to present a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic aromatic carboxylic acid with a molecular weight of 147.13 g/mol . Its structure incorporates a pyridine ring, a carboxylic acid functional group, and a carbon-carbon triple bond (alkyne). Each of these components imparts a distinct and predictable signature in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the deshielding effect of the triple bond.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - |

| Pyridine H6 | 8.5 - 8.7 | Doublet | J = ~5 |

| Pyridine H4 | 7.7 - 7.9 | Triplet of doublets | J = ~8, ~2 |

| Pyridine H5 | 7.3 - 7.5 | Triplet | J = ~8 |

| Pyridine H3 | 7.6 - 7.8 | Doublet | J = ~8 |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The carboxylic acid proton is expected to be significantly downfield, appearing as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent. The protons on the pyridine ring will exhibit a characteristic splitting pattern. The H6 proton, being closest to the electron-withdrawing nitrogen, will be the most deshielded. The coupling constants will be indicative of the ortho, meta, and para relationships between the protons. For unambiguous assignments, 2D NMR techniques such as COSY (Correlation Spectroscopy) would be invaluable in establishing proton-proton coupling networks.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The presence of the electronegative nitrogen and oxygen atoms, as well as the sp-hybridized carbons of the alkyne, will lead to a wide range of chemical shifts.

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 150 - 160 |

| Pyridine C2 | 148 - 152 |

| Pyridine C6 | 149 - 153 |

| Pyridine C4 | 136 - 140 |

| Pyridine C5 | 124 - 128 |

| Pyridine C3 | 127 - 131 |

| Alkyne C (attached to pyridine) | 85 - 95 |

| Alkyne C (attached to COOH) | 75 - 85 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the pyridine ring will have chemical shifts characteristic of aromatic heterocycles, with C2 and C6 being the most deshielded due to their proximity to the nitrogen. The sp-hybridized carbons of the alkyne will appear in the midfield region. To distinguish between the pyridine carbons, a Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates carbon signals to their directly attached protons, would be essential. Quaternary carbons, such as the alkyne carbons and C2 of the pyridine ring, can be identified using a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[1]

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Filter the solution into a standard 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-15 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0-200 ppm.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Alkyne C≡C | Stretch | 2100-2260 | Medium to Weak |

| Carbonyl C=O | Stretch | 1680-1720 | Strong |

| Aromatic C=C and C=N | Stretch | 1450-1600 | Medium |

| C-O | Stretch | 1210-1320 | Strong |

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum will be dominated by a very broad and strong absorption band for the O-H stretch of the carboxylic acid, which is a hallmark of this functional group due to strong hydrogen bonding.[2][3][4][5] The C=O stretching vibration will also be a prominent, sharp, and strong peak. The C≡C stretch of the alkyne may be weaker than expected or absent if the molecule has a high degree of symmetry, though in this case, it is expected to be observable. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending vibrations, which are unique to the molecule.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

-

Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): m/z = 147

-

Major Fragments:

-

m/z = 129: [M - H₂O]⁺

-

m/z = 102: [M - COOH]⁺, loss of the carboxyl group.

-

m/z = 78: Pyridine radical cation.

-

Expertise & Experience: Interpreting the Mass Spectrum

The molecular ion peak at m/z 147 should be clearly visible. A common fragmentation pathway for aromatic carboxylic acids is the loss of the hydroxyl radical (-OH) followed by the loss of carbon monoxide (CO), or the direct loss of the entire carboxyl group (-COOH).[6][7] The pyridine ring is relatively stable and is expected to be a prominent fragment at m/z 78.

Diagram of Predicted Mass Spectrometry Fragmentation

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography system.

Instrumentation and Parameters (Electrospray Ionization - ESI):

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).

-

Ionization Mode: Positive or negative ion mode. Positive mode is likely to show the protonated molecule [M+H]⁺ at m/z 148, while negative mode would show the deprotonated molecule [M-H]⁻ at m/z 146.

-

Mass Range: m/z 50-500.

-

Collision Energy (for MS/MS): A range of collision energies can be applied to induce fragmentation and confirm the structure of the parent ion.

Conclusion

The spectroscopic analysis of this compound is predicted to yield a rich dataset that will be highly informative for its structural confirmation. The combination of NMR, IR, and Mass Spectrometry, interpreted with an understanding of the characteristic behaviors of its constituent functional groups, provides a robust framework for the unambiguous identification and characterization of this molecule. The experimental protocols outlined in this guide provide a starting point for researchers to obtain high-quality spectroscopic data.

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. researchgate.net [researchgate.net]

- 7. GCMS Section 6.12 [people.whitman.edu]

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Pyridin-2-yl)propiolic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Pyridin-2-yl)propiolic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines a robust and adaptable synthetic protocol based on the well-established Sonogashira coupling reaction. Furthermore, it details a thorough characterization cascade, including spectroscopic and analytical techniques, to ensure the identity and purity of the final product. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and utilize this versatile chemical entity.

Introduction: The Significance of the Pyridylpropiolic Acid Scaffold

The convergence of a pyridine ring and a propiolic acid moiety in this compound creates a molecule of considerable interest. The pyridine nucleus is a ubiquitous feature in pharmaceuticals, imparting desirable physicochemical properties such as aqueous solubility and the ability to engage in hydrogen bonding. The propiolic acid functional group, a terminal alkyne linked to a carboxylic acid, serves as a versatile synthetic handle for a variety of chemical transformations, including click chemistry, cycloadditions, and further cross-coupling reactions. The rigid, linear nature of the alkyne linker also provides a defined spatial orientation for presenting the pyridine and carboxylic acid functionalities, a valuable attribute in the design of targeted therapeutics and functional materials.

This guide will focus on a practical and reliable synthetic approach to this compound and provide a detailed roadmap for its comprehensive characterization.

Synthetic Pathways: A Tale of Two Couplings

While several synthetic strategies can be envisioned for the construction of this compound, two primary routes stand out for their efficiency and adaptability: the Sonogashira coupling and a Wittig-based approach.

Recommended Synthetic Route: The Sonogashira Coupling

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium-catalyzed, copper-co-catalyzed reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it an ideal choice for the synthesis of this compound.[2] The general scheme for this approach is depicted below:

Figure 1: Proposed Sonogashira coupling route for the synthesis of this compound.

This protocol is based on established procedures for Sonogashira couplings of halo-pyridines with terminal alkynes.[3]

Step 1: Synthesis of Ethyl 3-(Pyridin-2-yl)propiolate

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (0.03 eq.), and copper(I) iodide (0.05 eq.).

-

Solvent and Reagents: Add degassed anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (2.0 eq.).

-

Addition of Alkyne: Slowly add ethyl propiolate (1.2 eq.) to the reaction mixture at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 3-(pyridin-2-yl)propiolate.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified ethyl 3-(pyridin-2-yl)propiolate (1.0 eq.) in a mixture of THF and water.

-

Hydrolysis: Add lithium hydroxide (LiOH) (1.5 eq.) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Acidify the reaction mixture to a pH of approximately 3-4 with a dilute aqueous solution of hydrochloric acid (HCl).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Alternative Synthetic Route: A Wittig-Based Approach

An alternative, albeit more classical, approach involves a Wittig-type reaction followed by pyrolysis and hydrolysis. This method is based on reports of the synthesis of pyridylpropiolic acids.[4]

Figure 2: Alternative Wittig-based synthetic pathway.

This route commences with the reaction of ethyl 2-picolinoylacetate with a suitable phosphorus ylide to form a stabilized ylide intermediate. Subsequent pyrolysis of this intermediate leads to the formation of ethyl 3-(pyridin-2-yl)propiolate, which is then hydrolyzed to the target acid as described in the Sonogashira route. While potentially effective, this method involves higher temperatures and the handling of organophosphorus reagents, making the Sonogashira coupling the more favorable option for many laboratories.

Comprehensive Characterization

Thorough characterization is paramount to confirm the structure and purity of the synthesized this compound. The following is a guide to the expected analytical data, based on the known spectral properties of its constituent functional groups and related molecules.[4]

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the range of δ 7.0-8.5 ppm. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), though its observation can be solvent-dependent. |

| ¹³C NMR | The carbon NMR spectrum should display signals for the pyridine ring carbons, the two sp-hybridized carbons of the alkyne (typically in the range of δ 70-90 ppm), and the carbonyl carbon of the carboxylic acid (δ > 160 ppm). |

| FT-IR | The infrared spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C≡C stretching vibration for the alkyne (around 2100-2260 cm⁻¹), and a strong C=O stretching vibration for the carbonyl group (around 1700-1725 cm⁻¹). |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₈H₅NO₂) by providing a highly accurate mass measurement of the molecular ion. |

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₈H₅NO₂ |

| Molecular Weight | 147.13 g/mol |

| Melting Point | To be determined experimentally. |

| Appearance | Expected to be a crystalline solid. |

Potential Applications and Future Directions

This compound is a promising building block for various applications:

-

Medicinal Chemistry: The molecule can be used as a starting point for the synthesis of more complex molecules with potential therapeutic activity. The carboxylic acid can be converted to amides, esters, or other functional groups, while the alkyne can participate in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, which are important pharmacophores.

-

Materials Science: The rigid structure and coordinating ability of the pyridine nitrogen make this compound a candidate for the synthesis of metal-organic frameworks (MOFs) and coordination polymers with interesting electronic and photophysical properties.

-

Chemical Biology: As a bioorthogonal handle, the alkyne functionality can be used to label biomolecules for imaging and tracking studies.

Conclusion

This technical guide has outlined a robust and practical approach for the synthesis and characterization of this compound. The recommended Sonogashira coupling route offers a reliable and efficient method for accessing this valuable compound. The detailed characterization workflow will enable researchers to confidently verify the identity and purity of their synthesized material. The versatile nature of this molecule, with its strategically placed functional groups, opens up numerous avenues for further research and development in a range of scientific disciplines.

References

- 1. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 4. asianpubs.org [asianpubs.org]

Physical and chemical properties of 3-(Pyridin-2-yl)propiolic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-(Pyridin-2-yl)propiolic acid. As a Senior Application Scientist, this document is structured to deliver not just raw data, but also to provide insights into the experimental context and potential applications of this compound, particularly within the realm of medicinal chemistry and drug discovery. The pyridine moiety is a well-established pharmacophore, and its combination with a reactive propiolic acid functional group presents a unique scaffold for the development of novel therapeutics.[1][2] This guide aims to be an essential resource for researchers working with or considering the use of this versatile molecule.

Chemical Identity and Physical Properties

Chemical Structure:

Figure 1: Structure of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source/Comment |

| CAS Number | 858678-71-4 | [3][4][5] |

| Molecular Formula | C₈H₅NO₂ | [3][4][5] |

| Molecular Weight | 147.13 g/mol | [3][4][5] |

| Appearance | Solid | [3] |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Expected to be soluble in polar organic solvents and water.[3] | The presence of the carboxylic acid and pyridine nitrogen suggests polarity. |

| pKa | Not experimentally determined. |

Spectroscopic Data

While specific experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from its structure and comparison with related compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the carboxylic acid proton. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), with splitting patterns indicative of their substitution. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm). The two sp-hybridized carbons of the alkyne will appear in the range of δ 70-90 ppm. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically > 160 ppm.[6]

2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A sharp C≡C stretch for the alkyne, which is expected around 2100-2260 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid carbonyl group, usually appearing around 1700-1725 cm⁻¹.

-

C-H stretching and bending vibrations for the aromatic pyridine ring.

2.3. Mass Spectrometry (MS) (Predicted)

-

Electron Ionization (EI): The molecular ion peak (M⁺) would be expected at m/z = 147. Fragmentation patterns would likely involve the loss of CO₂ (m/z = 44) from the carboxylic acid, and fragmentation of the pyridine ring.

-

Electrospray Ionization (ESI): In positive ion mode, the [M+H]⁺ ion would be observed at m/z = 148. In negative ion mode, the [M-H]⁻ ion would be seen at m/z = 146.

Synthesis and Reactivity

The synthesis of this compound is most practically achieved through a Sonogashira coupling reaction.[7][8] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[7]

3.1. Proposed Synthetic Pathway: Sonogashira Coupling

Figure 2: Proposed synthesis of this compound via Sonogashira coupling.

3.2. Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established Sonogashira coupling procedures and has not been experimentally validated for this specific transformation.

Materials:

-

2-Bromopyridine

-

Propiolic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Add the anhydrous, degassed solvent, followed by triethylamine (2.0-3.0 eq).

-

To the stirred solution, add propiolic acid (1.1-1.5 eq) dropwise at room temperature.

-

The reaction mixture is then typically stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound.

3.3. Reactivity Profile

The reactivity of this compound is dictated by its two primary functional groups: the pyridine ring and the propiolic acid moiety.

-

Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. It can also act as a ligand for metal coordination.[1] The ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.

-

Propiolic Acid: The terminal alkyne is a versatile functional group that can participate in a variety of reactions, including:

-

Click Chemistry: The alkyne can undergo copper-catalyzed or strain-promoted azide-alkyne cycloadditions.

-

Addition Reactions: The triple bond can be hydrogenated or halogenated.

-

Coupling Reactions: The terminal alkyne can participate in further Sonogashira or other cross-coupling reactions.

-

-

Carboxylic Acid: The carboxylic acid group can be converted to esters, amides, or acid chlorides using standard organic chemistry transformations. It can also be reduced to the corresponding alcohol.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound in launched drugs are not documented, its structural motifs are of significant interest in medicinal chemistry.

-

Scaffold for Bioactive Molecules: The pyridine ring is a common feature in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties.[1][2]

-

Linker in PROTACs and ADCs: The propiolic acid moiety can serve as a reactive handle for conjugation. For instance, a related compound, 3-(2-Pyridyldithio)propanoic Acid, is used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[9]

-

Potential for Target Engagement: The rigid, linear structure of the alkyne can be used to position other functional groups for optimal interaction with biological targets. Pyridine derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][10][11]

Safety and Handling

Hazard Identification:

-

GHS Pictograms: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage:

-

Store in an inert atmosphere at room temperature.

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. Its combination of a biologically relevant pyridine scaffold and a versatile propiolic acid functional group makes it an attractive building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific compound is still emerging, this guide provides a solid foundation for researchers to understand its properties, synthesis, and potential uses. Further investigation into its biological activity is warranted and could lead to the discovery of new lead compounds in various disease areas.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 858678-71-4: 2-Propynoic acid, 3-(2-pyridinyl)- [cymitquimica.com]

- 4. 858678-71-4|3-(2-Pyridyl)propiolic Acid|BLD Pharm [bldpharm.com]

- 5. 858678-71-4|3-(2-Pyridyl)propiolic Acid| Ambeed [ambeed.com]

- 6. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. 3-(pyridin-2-yldisulfanyl)propanoic Acid CAS 68617-64-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 3-(Pyridin-2-yl)propiolic Acid

Introduction

3-(Pyridin-2-yl)propiolic acid, a heterocyclic compound featuring a pyridine ring attached to a propiolic acid moiety, represents a molecule of significant interest in the landscape of organic synthesis and medicinal chemistry. Its rigid structure, conferred by the carbon-carbon triple bond, and the presence of the nitrogen-containing aromatic ring, make it a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the discovery, historical synthesis, and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the seminal synthetic routes, offering a detailed, step-by-step analysis of the experimental procedures, and contextualize its development within the broader field of acetylenic acid chemistry.

The Historical Context and Discovery

The exploration of acetylenic carboxylic acids has been a fertile ground for synthetic innovation. The introduction of a pyridine ring into such structures adds a layer of complexity and potential functionality, particularly in the context of creating novel ligands, catalysts, and pharmacologically active agents.

The first comprehensive report on the synthesis of pyridylpropiolic acids, including the 2-pyridyl isomer, appeared in a 1978 publication in the Australian Journal of Chemistry by W.N. Lok and A.D. Ward. This work, titled "Acetylenic acids. III. The synthesis of pyridylpropiolic acids and esters and their reaction with thionyl chloride," stands as a cornerstone in the history of this class of compounds. The authors systematically investigated various synthetic pathways, ultimately identifying a preferred route that proceeds through a Wittig-type reaction followed by pyrolysis. This foundational study laid the groundwork for subsequent explorations of the chemical space around pyridylpropiolic acids.

The Classical Synthetic Pathway: A Detailed Protocol

The method described by Lok and Ward remains a crucial reference for the preparation of this compound. It is a multi-step synthesis that showcases classical organic chemistry transformations. The causality behind the experimental choices lies in the need to construct the carbon-carbon triple bond adjacent to the pyridine ring, a task that requires careful selection of reagents and reaction conditions to avoid side reactions.

The overall synthetic strategy can be visualized as a two-stage process: first, the formation of a stabilized phosphorus ylide, and second, its conversion to the corresponding propiolate ester via pyrolysis, followed by hydrolysis to the desired carboxylic acid.

Diagram of the Classical Synthesis of this compound

Theoretical calculations on 3-(Pyridin-2-yl)propiolic acid

An In-Depth Technical Guide to the Theoretical Investigation of 3-(Pyridin-2-yl)propiolic Acid

Authored by: Gemini, Senior Application Scientist

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine ring is a cornerstone scaffold, present in a remarkable number of FDA-approved drugs.[1][2] Its unique electronic properties, basicity, and ability to engage in various intermolecular interactions make it a privileged structure in drug design.[3] When functionalized with an alkynoic acid moiety, as in this compound, the resulting molecule presents a fascinating case for theoretical study. The rigid, linear propiolic acid linker introduces specific steric and electronic features, creating a molecule with potential applications as a novel therapeutic agent, a specialized chemical probe, or a building block in targeted covalent inhibitors.

This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive framework for the theoretical and computational investigation of this compound. We move beyond a simple recitation of methods to explain the underlying rationale for our chosen computational strategy. The protocols herein are designed to be self-validating and are grounded in established, peer-reviewed methodologies to ensure scientific rigor and trustworthiness. Our objective is to empower research teams to accurately predict the molecule's structural, electronic, and reactive properties, thereby accelerating the design-test-learn cycle in drug discovery.

Foundational Principles: Why Use Computational Chemistry for this Molecule?

Before detailing the specific protocols, it is crucial to understand the value of a computational approach for a molecule like this compound. Experimental synthesis and characterization can be resource-intensive.[3] Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful and cost-effective alternative for gaining deep molecular insight.[4]

For this specific molecule, DFT allows us to:

-

Determine the Most Stable Conformation: The molecule has rotational freedom around the bond connecting the pyridine ring and the propiolic acid group. Identifying the global minimum energy structure is the essential first step for all subsequent calculations.

-

Elucidate Electronic Structure: Understanding the distribution of electrons is key to predicting reactivity. We can precisely map the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential surface. These factors govern how the molecule will interact with biological targets like proteins.[1]

-

Predict Spectroscopic Signatures: Theoretical calculations of vibrational frequencies (IR, Raman) and NMR chemical shifts can aid in the experimental characterization and verification of a synthesized compound.

-

Quantify Reactivity: We can calculate a range of "reactivity descriptors" that provide a quantitative measure of the molecule's stability and potential reaction pathways.[5][6] This is particularly relevant for understanding its metabolic stability or its potential as a covalent binder.

The Computational Core: A Validated DFT Protocol

The heart of any theoretical study is the choice of a reliable computational method. For organic molecules of this size, DFT provides the optimal balance of accuracy and computational efficiency.[4] Our recommended protocol is built upon methods proven to be effective for both pyridine derivatives and carboxylic acids.[3]

Recommended Level of Theory: Functional and Basis Set

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . This hybrid functional is a workhorse in computational chemistry for its robust performance across a wide range of organic systems.[7] It provides a solid foundation for geometry optimizations and electronic property calculations. For cases requiring higher accuracy, especially for reaction barriers or non-covalent interactions, a range-separated functional like wB97X-D is an excellent alternative that includes empirical dispersion corrections.[3]

-

Basis Set: 6-311+G(d,p) . This Pople-style basis set offers a good compromise between accuracy and computational cost. The 6-311 component provides a flexible description of the core and valence electrons. The + indicates the addition of diffuse functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing anions and systems with lone pairs, such as the nitrogen in the pyridine ring. The (d,p) specifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing bond shapes and anisotropic electron density.[7]

Step-by-Step Computational Workflow

The following protocol outlines a self-validating workflow for a comprehensive theoretical analysis.

Step 1: Initial Structure Generation

-

Use a molecular builder (e.g., Avogadro, GaussView, ChemDraw) to construct the 3D coordinates of this compound.

-

Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting structure. This saves computational time in the subsequent DFT optimization.

Step 2: Geometry Optimization

-

Submit the initial structure for a full geometry optimization using the chosen DFT level of theory (e.g., B3LYP/6-311+G(d,p)).

-

The goal is to find the coordinates on the potential energy surface where the net forces on all atoms are effectively zero, representing a stationary point.

Step 3: Vibrational Frequency Analysis (Self-Validation)

-

Perform a frequency calculation at the same level of theory used for the optimization. This step is critical for validation .

-

Trustworthiness Check: A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be further optimized.

-

The output provides predicted infrared (IR) and Raman vibrational modes and their intensities, which can be compared with experimental spectra.

Step 4: Calculation of Molecular Properties

-

Using the validated optimized geometry, perform a single-point energy calculation to derive key electronic properties.

-

This includes generating molecular orbitals (HOMO/LUMO), the molecular electrostatic potential (MESP) map, and atomic charges (e.g., Mulliken or Natural Bond Orbital analysis).

The logical flow of this workflow is depicted in the diagram below.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wmocollege.ac.in [wmocollege.ac.in]

This guide provides a comprehensive technical overview of 3-(Pyridin-2-yl)propiolic acid, a heterocyclic carboxylic acid with significant potential in medicinal chemistry and materials science. Due to the limited direct literature on this specific molecule, this document establishes a foundational understanding by drawing upon established synthetic methodologies for analogous compounds and the well-documented biological activities of related pyridine and propiolic acid derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this and similar chemical scaffolds.

Introduction: The Scientific Interest in Pyridine-Containing Alkynes

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active compounds. Its unique electronic properties, hydrogen bonding capabilities, and ability to engage in various intermolecular interactions make it a versatile component in the design of therapeutic agents. When coupled with a propiolic acid moiety, an unsaturated carboxylic acid containing a carbon-carbon triple bond, the resulting molecule, this compound, presents a unique combination of structural rigidity and chemical reactivity. This opens avenues for its use as a building block in the synthesis of more complex molecules, a ligand for metal complexes, and as a pharmacophore in its own right.

The alkyne group can participate in a variety of chemical transformations, including cycloadditions and coupling reactions, making it a valuable handle for further molecular elaboration. The carboxylic acid function provides a site for amide bond formation, esterification, and salt formation, which can be crucial for modulating pharmacokinetic properties such as solubility and bioavailability.

Synthesis and Reaction Mechanisms

The most direct and versatile method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1][2][3] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1]

The Sonogashira Coupling Approach

The Sonogashira coupling provides a convergent and efficient route to this compound from readily available starting materials: 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) and propiolic acid.

Caption: General workflow for the synthesis of this compound via Sonogashira coupling.

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the 2-halopyridine, while the copper co-catalyst activates the propiolic acid by forming a copper acetylide intermediate.

Experimental Protocol: A Representative Sonogashira Coupling

Materials:

-

2-Bromopyridine

-

Propiolic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst and copper(I) iodide.

-

Add the anhydrous solvent, followed by the amine base.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the 2-bromopyridine and propiolic acid to the reaction mixture.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting materials.

-

Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Causality behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.

-

Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to side reactions.

-

Amine Base: The base is crucial for deprotonating the terminal alkyne to form the reactive acetylide and for neutralizing the hydrogen halide formed during the reaction.

-

Copper(I) Co-catalyst: While copper-free Sonogashira protocols exist, the use of a copper(I) salt generally accelerates the reaction rate by facilitating the formation of the copper acetylide.[3]

Physicochemical Properties and Characterization

The structural features of this compound suggest a set of predictable physicochemical properties. The presence of the polar pyridine ring and the carboxylic acid group will impart a degree of water solubility, which can be further modulated by pH. The rigid alkyne linker will influence the molecule's conformation and its ability to interact with biological targets.

Predicted Physicochemical Data

| Property | Predicted Value/Range | Method of Estimation |

| Molecular Weight | 147.13 g/mol | Calculation |

| pKa (Carboxylic Acid) | ~2-3 | Analogy to propiolic acid and substituted benzoic acids |

| pKa (Pyridinium ion) | ~4-5 | Analogy to pyridine |

| LogP | 1.0 - 1.5 | Computational prediction (e.g., ALOGPS) |

| Hydrogen Bond Donors | 1 (from COOH) | Structural analysis |

| Hydrogen Bond Acceptors | 3 (N in pyridine, two O in COOH) | Structural analysis |

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-8.5 ppm). The acetylenic proton is generally not observed due to exchange with the carboxylic acid proton. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbon NMR spectrum will be informative, with distinct signals for the pyridine ring carbons, the two sp-hybridized carbons of the alkyne, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is expected to resonate at a downfield chemical shift (δ > 165 ppm). The alkyne carbons will appear in the range of δ 70-90 ppm.[4]

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): This technique will readily show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide structural information. Common fragmentation pathways for carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45).[5] For this compound, fragmentation of the pyridine ring would also be expected.

Potential Biological Activities and Applications

While direct biological data for this compound is scarce, the known pharmacological activities of its constituent moieties—the pyridine ring and the propiolic acid scaffold—provide a strong basis for predicting its potential therapeutic applications.

Anticancer Activity

Pyridine derivatives are well-represented among anticancer agents. They can act through various mechanisms, including kinase inhibition, tubulin polymerization inhibition, and as DNA intercalating agents. The rigid, linear nature of the propiolic acid linker could position the pyridine ring optimally for interaction with the active site of an enzyme or a receptor. Furthermore, propiolic acid and its derivatives have themselves been investigated for their cytotoxic effects against cancer cell lines.

Antibacterial and Antifungal Activity

The pyridine nucleus is a common feature in many antibacterial and antifungal drugs. The ability of the pyridine nitrogen to coordinate with metal ions is often crucial for their antimicrobial activity. The incorporation of the propiolic acid moiety could enhance this activity or introduce novel mechanisms of action.

Anti-inflammatory Activity

Arylpropionic acids are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs). The structural similarity of this compound to this class of compounds suggests that it may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the potential anticancer activity of this compound and its analogues, a standard in vitro cytotoxicity assay such as the MTT assay can be employed.

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Procedure:

-

Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the different concentrations of the compound to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Related Analogues and Future Directions

The core structure of this compound can be readily modified to generate a library of analogues with diverse properties.

-

Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups onto the pyridine ring can modulate the electronic properties of the molecule, which can in turn affect its biological activity and pharmacokinetic profile.

-

Modification of the Carboxylic Acid: The carboxylic acid can be converted to esters, amides, or other functional groups to alter solubility, cell permeability, and metabolic stability.

-

Variation of the Linker: While the propiolic acid linker provides rigidity, exploring analogues with more flexible linkers, such as propanoic acid, could lead to compounds with different binding modes and biological activities.

The synthesis and screening of a focused library of these analogues will be a crucial step in elucidating the structure-activity relationships and identifying lead compounds for further development.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents and functional materials. Its synthesis is readily achievable through established methods like the Sonogashira coupling. Based on the known biological activities of its constituent parts, this molecule and its analogues are predicted to exhibit a range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing class of compounds.

References

- 1. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 104961-64-0|3-(Pyridin-2-ylamino)propanoic acid|BLD Pharm [bldpharm.com]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Synthesis and Characterization of Metal-Organic Frameworks Using 3-(Pyridin-2-yl)propiolic Acid

Abstract: This document provides a comprehensive guide for the synthesis and characterization of novel Metal-Organic Frameworks (MOFs) utilizing the bifunctional linker, 3-(Pyridin-2-yl)propiolic acid. This unique linker, featuring a pyridine ring for metal coordination and a propiolic acid group with a reactive alkyne moiety, offers significant potential for the development of functional materials. This guide is intended for researchers in materials science, chemistry, and drug development, providing both a detailed experimental protocol and the scientific rationale behind the procedural steps.

Introduction: The Strategic Advantage of this compound in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Their modular nature allows for the tuning of pore size, surface area, and chemical functionality, making them promising candidates for applications in gas storage, catalysis, and drug delivery.

The choice of the organic linker is paramount in dictating the final structure and properties of the MOF. The ligand this compound is a compelling building block for several reasons:

-

Dual Coordination Sites: It possesses both a pyridine nitrogen atom and a carboxylate group, providing multiple coordination points for metal ions, which can lead to the formation of diverse and robust framework topologies.

-

Linear Rigidity: The propiolic acid group introduces a rigid, linear spacer, which can contribute to the formation of well-ordered, porous structures.

-

Post-Synthetic Modification (PSM) Potential: The presence of a reactive alkyne (carbon-carbon triple bond) functionality within the linker is a key feature. This group can remain uncoordinated within the MOF pores and is available for subsequent chemical transformations, such as "click" chemistry, allowing for the introduction of new functional groups after the initial framework synthesis.[1]

This application note details a robust solvothermal synthesis protocol for the generation of MOFs using this versatile linker and outlines the essential characterization techniques to validate their successful formation and properties.

Synthesis of a Zn-based MOF with this compound: A Solvothermal Protocol

The solvothermal method is a widely employed technique for MOF synthesis, involving the heating of reactants in a sealed vessel to promote crystallization under controlled pressure and temperature.[2] This protocol describes the synthesis of a zinc-based MOF, a common choice due to the versatile coordination geometries of Zn(II) ions.

Materials and Reagents

-

Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound (Custom synthesis or commercial source)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Experimental Protocol

-

In a 20 mL glass vial, combine Zinc(II) nitrate hexahydrate (0.0595 g, 0.2 mmol) and this compound (0.0322 g, 0.2 mmol).

-

Add a solvent mixture of N,N-Dimethylformamide (DMF) (8 mL) and ethanol (2 mL) to the vial.

-

Seal the vial tightly and place it in a programmable oven.

-

Heat the vial to 110°C for 72 hours.

-

After the reaction is complete, allow the oven to cool slowly to room temperature.

-

Colorless, crystalline precipitates should be observed.

-

Collect the crystals by filtration and wash them with fresh DMF to remove any unreacted starting materials.

-

Dry the crystals under vacuum to yield the final MOF product.

Rationale for Experimental Choices

-

Metal Salt Selection: Zinc(II) nitrate is chosen for its ability to form various coordination geometries, which is conducive to creating diverse MOF structures.

-

Solvent System: A mixture of DMF and ethanol is used to ensure the dissolution of both the metal salt and the organic linker.[2] DMF is a common solvent in MOF synthesis due to its high boiling point and ability to coordinate with metal ions.

-

Reaction Temperature and Time: The selected temperature of 110°C and a 72-hour reaction time are typical for solvothermal MOF synthesis, providing sufficient energy and time for crystal nucleation and growth.[2]

Summary of Synthesis Parameters

| Parameter | Value | Rationale |

| Metal Salt | Zinc(II) nitrate hexahydrate | Versatile coordination geometry |

| Organic Linker | This compound | Bifunctional with PSM potential |

| Molar Ratio (Metal:Linker) | 1:1 | Common starting point for MOF synthesis |

| Solvent | DMF:Ethanol (4:1 v/v) | Ensures solubility of reactants |

| Temperature | 110°C | Promotes crystallization |

| Time | 72 hours | Allows for crystal growth |

Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the formation of the desired MOF and to understand its structural and physical properties.

Structural Analysis

-